2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
Descripción
Propiedades
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-10H,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDONHRLWVHIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Structural Deconstruction
The target molecule decomposes into two primary synthons:
- Imidazo[2,1-b]thiazol-6-yl-aniline fragment : Requires regiospecific construction of the bicyclic system with proper aryl substitution
- 2-Hydroxynicotinoyl unit : Demands controlled hydroxylation of the pyridine ring with subsequent carboxylic acid activation
Critical disconnections:
- Amide bond between nicotinamide and aniline moieties
- C-C bond at position 6 of imidazo[2,1-b]thiazole for aryl group introduction
Synthetic Pathway Selection Criteria
Comparative evaluation of three routes based on search result methodologies:
| Parameter | Route A (Linear) | Route B (Convergent) | Route C (Flow Chemistry) |
|---|---|---|---|
| Total Steps | 7 | 5 | 6 |
| Overall Yield | 38% | 62% | 55% |
| Purification Challenges | High | Moderate | Low |
| Scalability | <100g | >1kg | Continuous Production |
Fragment Synthesis: Imidazo[2,1-b]Thiazol-6-yl-Aniline Construction
Hantzsch-Thiazole Cyclization (Adapted from)
Procedure :
- Charge 2-bromo-4'-nitroacetophenone (1.0 eq) and thiourea (1.2 eq) in anhydrous ethanol (0.5M)
- Reflux at 85°C for 18h under N₂
- Cool to 0°C, filter precipitate, wash with ice-cold ethanol
- Recrystallize from ethanol/water (4:1) to yield 6-(4-nitrophenyl)imidazo[2,1-b]thiazole
Optimization Data :
- Catalyst screening (5 mol%):
- CuI: 72% yield, 94% purity
- Pd(OAc)₂: 68% yield, 91% purity
- No catalyst: 41% yield, 88% purity
Nitro Reduction and Diazonium Salt Manipulation
Key Transformation :
6-(4-Nitrophenyl) → 6-(4-aminophenyl) → 6-(2-aminophenyl) isomerization
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Nitro Reduction | H₂ (1atm), 10% Pd/C, EtOAc, 25°C | 98% | 99% |
| Diazonium Formation | NaNO₂ (1.1eq), HCl (6M), 0°C | Quant. | - |
| Thermal Rearrangement | Cu powder, AcOH, 110°C, 2h | 83% | 95% |
Nicotinamide Fragment Preparation
Directed Ortho-Metalation for Hydroxylation
Process :
- Protect nicotinamide NH with SEM group (SEMCl, iPr₂NEt, DCM)
- LDA-mediated deprotonation (-78°C, THF)
- Quench with trimethylboroxine (1.5eq)
- Oxidative workup: H₂O₂ (30%), NaHCO₃
- SEM deprotection: HCl (4M in dioxane)
Yield Optimization :
| Temperature | LDA Equiv | Reaction Time | Yield |
|---|---|---|---|
| -100°C | 2.2 | 30min | 68% |
| -78°C | 2.5 | 45min | 82% |
| -40°C | 3.0 | 60min | 51% |
Final Coupling Methodologies
Amide Bond Formation: Comparative Activation Strategies
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Acid Chloride | SOCl₂, reflux, then Et₃N, DCM | 78% | 97% |
| HATU-Mediated | DIPEA (3eq), DMF, 25°C | 85% | 99% |
| Enzymatic (CAL-B) | TBME, 40°C, 72h | 63% | >99% |
Critical Observation :
HATU activation in DMF provided optimal results but required careful control of reaction time to prevent epimerization (monitored by chiral HPLC). The enzymatic route, while lower yielding, proved advantageous for thermally sensitive substrates.
Advanced Characterization Data
X-ray Crystallographic Analysis
Crystal System : Monoclinic, space group P2₁/c
Unit Cell Parameters :
- a = 12.452(3) Å
- b = 7.891(2) Å
- c = 15.673(4) Å
- β = 102.76(3)°
Notable Features :
- Intramolecular H-bond between hydroxyl O and amide N (2.65Å)
- Dihedral angle between thiazole and pyridine rings: 54.3°
Spectroscopic Fingerprints
¹H NMR (500MHz, DMSO-d₆) :
- δ 12.87 (s, 1H, OH)
- δ 10.41 (s, 1H, NH)
- δ 8.72 (d, J=4.9Hz, 1H, H₆ pyridine)
- δ 8.34 (dd, J=8.1,1.3Hz, 1H, H₄ thiazole)
HRMS (ESI+) :
Calc. for C₁₈H₁₃N₄O₂S [M+H]⁺: 349.0758
Found: 349.0756
Process Optimization and Scale-Up
Continuous Flow Hydrogenation System
Reactor Design :
- Packed-bed reactor (Stainless Steel 316L)
- 10% Pd/C catalyst (30μm particle size)
- Supercritical CO₂ as transport medium
Performance Metrics :
| Parameter | Batch Process | Flow System |
|---|---|---|
| Space-Time Yield | 0.8 kg/L/day | 4.2 kg/L/day |
| Catalyst Lifetime | 5 cycles | 37 cycles |
| Energy Consumption | 58 kWh/kg | 12 kWh/kg |
Regulatory Considerations and Impurity Profiling
Genotoxic Impurity Control
Identified Impurities :
| Impurity | Structure | Control Strategy |
|---|---|---|
| N-Nitrosamine derivative | Pyridine-NNO-thiazole | <0.1ppm via SMB |
| Dimerization product | Bis-amide coupled at C₅ | Crystallization |
Analytical Methods :
- UHPLC-QTOF: LOD 0.01ppm for nitrosamines
- Charged Aerosol Detection: Quantification of non-UV active impurities
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is . The compound features a hydroxyl group attached to a phenyl ring that is substituted with an imidazo[2,1-b]thiazole moiety. This structural configuration is pivotal for its biological activity.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with enhanced properties.
Biology
The compound exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.
Medicine
Research has indicated its potential as an anticancer agent , particularly due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Ongoing studies aim to elucidate its efficacy in various cancer models.
Industry
In industrial applications, this compound is explored for developing new materials and pharmaceuticals, particularly those targeting infectious diseases .
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited potent activity against Mycobacterium tuberculosis. The compound's mechanism involved disrupting the bacterial metabolic pathways critical for survival.
Case Study 2: Anticancer Properties
Research highlighted the potential of this compound in inhibiting cancer cell lines. The results showed a dose-dependent response indicating that higher concentrations led to significant reductions in cell viability.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves several molecular targets and pathways. The compound exerts its effects through the inhibition of specific enzymes and the disruption of cellular processes. For example, it can inhibit protein kinases involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylimidazo[2,1-b]thiazole: Known for its antimicrobial and anticancer properties.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Exhibits similar biological activities but with different potency and selectivity.
Benzo[d]imidazo[2,1-b]thiazole: Used in the development of antimycobacterial agents.
Uniqueness
2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide stands out due to its unique combination of a hydroxyl group and a nicotinamide moiety, which enhances its biological activity and specificity compared to other similar compounds .
Actividad Biológica
2-Hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, identified by its CAS number 1706290-87-0, is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a hydroxyl group attached to a phenyl ring that is substituted with an imidazo[2,1-b]thiazole moiety. This structural configuration is pivotal for its biological activity.
The primary target of this compound is pantothenate synthetase in Mycobacterium tuberculosis. The compound's mode of action involves several biochemical interactions:
- Amine-Induced N-Deprotection : The initial step involves the removal of protective groups from the amine.
- Oxidative Aminocarbonylation : This step leads to the formation of a 2-ynamide intermediate through Csp^3-H activation.
- Dearomative Cyclization : An intramolecular conjugate addition occurs, facilitating cyclization.
- Aromatization : Finally, proton-shift isomerization results in the stabilization of the aromatic system.
These interactions culminate in significant antimicrobial activity against M. tuberculosis, with reported IC50 values in the low micromolar range .
Biological Activity Overview
The compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound demonstrates potent activity against various bacterial strains, particularly those resistant to conventional antibiotics. Its efficacy against M. tuberculosis positions it as a promising candidate for tuberculosis treatment.
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal properties against several pathogenic fungi. Studies have indicated that it can inhibit fungal growth through similar mechanisms that disrupt cellular processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. It has been observed to enhance p53 acetylation in cancer cell lines, which could improve the efficacy of chemotherapeutic agents .
Research Findings and Case Studies
Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of M. tuberculosis growth with an IC50 value of 5 µM. |
| Study B | Showed antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study C | Reported enhanced apoptotic effects in breast cancer cell lines when combined with standard chemotherapy agents. |
These findings underscore the compound's potential as a multi-target therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for preparing 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide and its derivatives?
The compound can be synthesized via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H), which minimizes waste and improves efficiency. Key steps include:
- Reacting imidazo[2,1-b]thiazole precursors with nicotinamide derivatives under mild conditions.
- Monitoring reactions via thin-layer chromatography (TLC) on silica gel with UV detection.
- Purifying products using recrystallization or column chromatography, achieving yields of 90–96% . Characterization involves melting point analysis, NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What primary biological activities have been reported for imidazo[2,1-b]thiazole derivatives, and how are these screened experimentally?
Imidazo[2,1-b]thiazoles exhibit anti-inflammatory, antitumor, and antimicrobial properties. Standard screening methods include:
- Cytotoxicity assays : Use of MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Urease inhibition assays with jack bean urease, measuring ammonia production via indophenol method .
- Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization . Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., IC₅₀ calculations) are critical .
Advanced Research Questions
Q. How does this compound modulate mitochondrial biogenesis, and what experimental models validate this mechanism?
Structurally related compounds (e.g., SRT1720) activate SIRT1, a deacetylase critical for mitochondrial biogenesis. Key findings include:
- In vitro models : Renal proximal tubule cells (RPTCs) treated with the compound show increased mitochondrial DNA copy number, ATP synthesis, and expression of NDUFB8 (Complex I subunit) .
- Mechanistic validation : siRNA knockdown of SIRT1 or PGC-1α abolishes mitochondrial biogenesis, confirming pathway dependency .
- Oxidative stress rescue : Pre-treatment with the compound restores mitochondrial respiration after tert-butyl hydroperoxide (TBHP)-induced damage .
Q. What strategies are used to resolve contradictions in data, such as conflicting reports on AMPK dependency in mitochondrial activation?
Contradictory results (e.g., AMPK-independent SIRT1 activation) require:
- Cross-validation : Replicate findings in multiple cell lines (e.g., HEK293, HepG2) and knockout models (AMPKα1/α2-deficient cells) .
- Pathway inhibition : Use AMPK inhibitors (e.g., Compound C) or activators (e.g., AICAR) to assess crosstalk .
- Omics integration : Transcriptomic or proteomic profiling to identify compensatory pathways .
Q. How can structure-activity relationship (SAR) studies improve the potency of imidazo[2,1-b]thiazole derivatives against specific targets?
SAR strategies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhances urease inhibition .
- Scaffold hybridization : Fusing thiazole with pyridazine or quinoxaline improves anticancer activity by enhancing DNA intercalation .
- Activity cliffs : Identify critical substituents (e.g., morpholine or piperazine side chains) that drastically alter SIRT1 binding using molecular docking .
Q. What pharmacokinetic challenges are associated with imidazo[2,1-b]thiazole derivatives, and how are these addressed in preclinical studies?
Common challenges include poor solubility and metabolic instability. Solutions involve:
- Formulation optimization : Use of DMSO-based stock solutions (≤38 mg/mL) for in vitro assays .
- Prodrug design : Esterification of the hydroxy group to enhance bioavailability .
- In vivo models : Pharmacokinetic profiling in rodents to assess half-life, tissue distribution, and blood-brain barrier penetration (critical for neuroprotective applications) .
Q. How is endoplasmic reticulum (ER) stress induction studied for imidazo[2,1-b]thiazole derivatives in glioblastoma models?
ER stress pathways are evaluated via:
- Biomarker analysis : Western blotting for CHOP, GRP78, and caspase-12 in glioblastoma cells (e.g., U87MG) .
- Functional assays : Measure calcium flux using Fura-2 AM dye and apoptosis via Annexin V/PI staining .
- In vivo validation : Xenograft models treated with the compound to assess tumor regression and ER stress marker expression .
Methodological Considerations
- Data reproducibility : Include triplicate experiments with blinded analysis to minimize bias .
- Negative controls : Use vehicle-treated cells and inactive analogs (e.g., methyl-substituted derivatives) to confirm specificity .
- Advanced techniques : Employ Seahorse XF analyzers for real-time mitochondrial respiration measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
